Cas no 1261767-10-5 (4-Hydroxy-3-(trifluoromethyl)quinoline)

4-Hydroxy-3-(trifluoromethyl)quinoline 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxy-3-(trifluoromethyl)quinoline
- O=C1C(=CNC2=CC=CC=C12)C(F)(F)F
- 3-(Trifluoromethyl)quinolin-4-ol
- 3-(trifluoromethyl)-1H-quinolin-4-one
- 1261767-10-5
- E70445
- SAFHXQJHAGCBFO-UHFFFAOYSA-N
- BS-48663
-
- インチ: 1S/C10H6F3NO/c11-10(12,13)7-5-14-8-4-2-1-3-6(8)9(7)15/h1-5H,(H,14,15)
- InChIKey: SAFHXQJHAGCBFO-UHFFFAOYSA-N
- SMILES: FC(C1=CNC2C=CC=CC=2C1=O)(F)F
計算された属性
- 精确分子量: 213.04014830g/mol
- 同位素质量: 213.04014830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 0
- 複雑さ: 308
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 29.1
4-Hydroxy-3-(trifluoromethyl)quinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01XD49-100mg |
3-(Trifluoromethyl)quinolin-4-ol |
1261767-10-5 | 95% | 100mg |
$525.00 | 2024-07-09 | |
1PlusChem | 1P01XD49-250mg |
3-(Trifluoromethyl)quinolin-4-ol |
1261767-10-5 | 95% | 250mg |
$952.00 | 2024-07-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1598589-250mg |
3-(Trifluoromethyl)quinolin-4-ol |
1261767-10-5 | 98% | 250mg |
¥5271.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT5355-250mg |
3-(trifluoromethyl)quinolin-4-ol |
1261767-10-5 | 95% | 250mg |
¥3614.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1598589-1g |
3-(Trifluoromethyl)quinolin-4-ol |
1261767-10-5 | 98% | 1g |
¥13433.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1598589-100mg |
3-(Trifluoromethyl)quinolin-4-ol |
1261767-10-5 | 98% | 100mg |
¥2814.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT5355-1.0g |
3-(trifluoromethyl)quinolin-4-ol |
1261767-10-5 | 95% | 1.0g |
¥9041.0000 | 2024-07-28 | |
Ambeed | A1473936-250mg |
3-(Trifluoromethyl)quinolin-4-ol |
1261767-10-5 | 95% | 250mg |
$353.0 | 2025-02-24 | |
Alichem | A189000344-500mg |
4-Hydroxy-3-(trifluoromethyl)quinoline |
1261767-10-5 | 98% | 500mg |
$1,108.89 | 2022-04-03 | |
Ambeed | A1473936-100mg |
3-(Trifluoromethyl)quinolin-4-ol |
1261767-10-5 | 95% | 100mg |
$228.0 | 2025-02-24 |
4-Hydroxy-3-(trifluoromethyl)quinoline 関連文献
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
4-Hydroxy-3-(trifluoromethyl)quinolineに関する追加情報
4-Hydroxy-3-(trifluoromethyl)quinoline: A Comprehensive Overview
The compound 4-Hydroxy-3-(trifluoromethyl)quinoline (CAS No. 1261767-10-5) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds with a wide range of applications. The presence of the trifluoromethyl group at the 3-position and the hydroxyl group at the 4-position imparts unique electronic and steric properties to the molecule, making it a valuable substrate for various chemical transformations and biological studies.
Recent advancements in synthetic methodologies have enabled researchers to explore novel routes for the synthesis of 4-hydroxy-3-trifluoromethylquinoline. One such approach involves the Friedlander annulation reaction, which combines an enamine intermediate with an alpha,beta-unsaturated carbonyl compound to form the quinoline skeleton. The introduction of the trifluoromethyl group can be achieved through various fluorination techniques, including electrophilic fluorination or metal-catalyzed coupling reactions. These methods not only enhance the efficiency of synthesis but also allow for greater control over the stereochemistry and regioselectivity of the product.
The pharmacological properties of 4-hydroxy-3-trifluoromethylquinoline have been extensively studied in recent years. Research indicates that this compound exhibits potent anti-inflammatory and antioxidant activities, making it a promising candidate for drug development. In particular, its ability to modulate key signaling pathways involved in chronic inflammatory diseases has drawn significant interest from pharmaceutical researchers. Additionally, studies have shown that 4-hydroxy-3-trifluoromethylquinoline demonstrates selective cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent.
In terms of environmental impact, 4-hydroxy-3-trifluoromethylquinoline has been evaluated for its biodegradability and ecotoxicity. Initial findings suggest that the compound is relatively stable under environmental conditions, with limited degradation observed under aerobic and anaerobic conditions. However, further research is required to fully understand its long-term effects on ecosystems and to develop strategies for safe disposal.
From a materials science perspective, 4-hydroxy-3-trifluoromethylquinoline has shown potential as a building block for advanced materials such as organic semiconductors and functional polymers. Its electronic properties, including high electron mobility and strong fluorescence emission, make it an attractive candidate for applications in optoelectronics and sensing technologies.
In conclusion, 4-hydroxy-3-trifluoromethylquinoline (CAS No. 1261767-10-5) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methods and biological studies, positions it as a valuable tool for future research and development efforts.
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